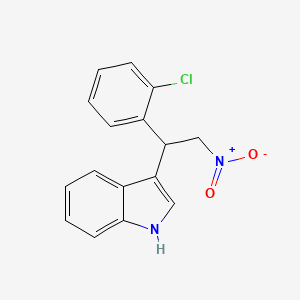
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2-chlorophenyl group and a nitroethyl group attached to the indole core, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetonitrile and indole.
Nitration: The 2-chlorophenylacetonitrile undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chlorophenyl-2-nitroethane.
Indole Formation: The 2-chlorophenyl-2-nitroethane is then reacted with indole in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(1-(2-Chlorophenyl)-2-aminoethyl)-1H-indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(2-Bromophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.
3-(1-(2-Fluorophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a fluorine atom instead of chlorine.
3-(1-(2-Methylphenyl)-2-nitroethyl)-1H-indole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C16H13ClN2O2 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2 |
InChI-Schlüssel |
ILFMCPFMYQQSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)

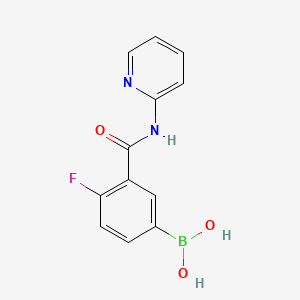
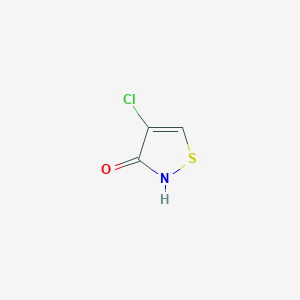
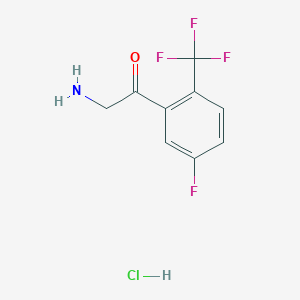
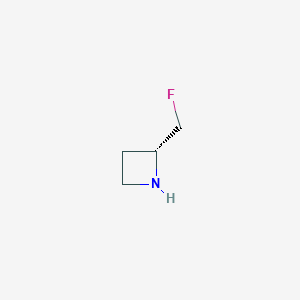
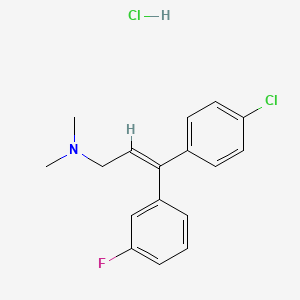
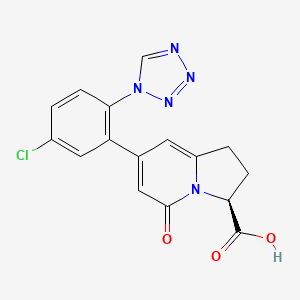
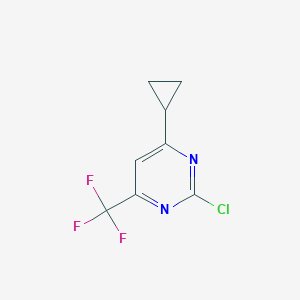
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
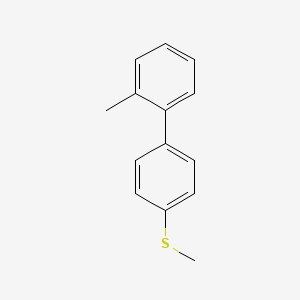

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
